3-Carboxyantipyrine

Vue d'ensemble

Description

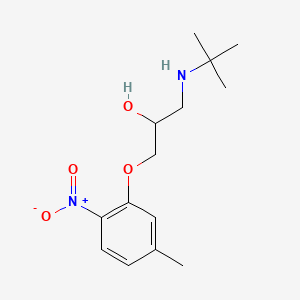

3-Carboxyantipyrine is a derivative of Antipyrine . Antipyrine is an antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .

Applications De Recherche Scientifique

1. Development of Monomeric (Amino)(Carboxy) Radicals

A study by Mahoney et al. (2015) describes the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes. These compounds, including variants with 3-carboxyantipyrine structures, showed varying degrees of air stability. This research provides insights into the properties of these radicals, which could have implications in chemical synthesis and materials science (Mahoney et al., 2015).

2. Analyzing the Effects on DNA Interactions and Antimicrobial Activity

A study conducted by Abu-Youssef et al. (2010) explored the synthesis and biological activity of silver(I) complexes with 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime. This research highlights the potential antimicrobial activity and DNA interaction capabilities of these complexes, which includes structures related to 3-carboxyantipyrine (Abu-Youssef et al., 2010).

3. Synthesis and Photochemical Properties of Amphiphilic Carboxyl Phthalocyanine Oligomers

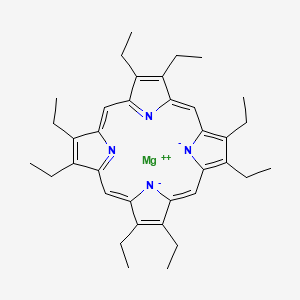

Zhao et al. (2009) reported on the synthesis and photochemical properties of novel amphiphilic carboxyl polymeric phthalocyanines. These compounds, which involve structures akin to 3-carboxyantipyrine, demonstrate significant potential in applications like photodynamic therapy, photocatalysis, and photodynamic diagnoses (Zhao et al., 2009).

4. Synthesis and Characterization of Lanthanide Complexes

Research by Ramya et al. (2012) involved the design and characterization of lanthanide complexes using aromatic carboxylate ligands related to 3-carboxyantipyrine. The study revealed how these complexes could be used in applications such as luminescence and energy transfer in mixed lanthanide systems, which is significant for materials science and photonic applications (Ramya et al., 2012).

Propriétés

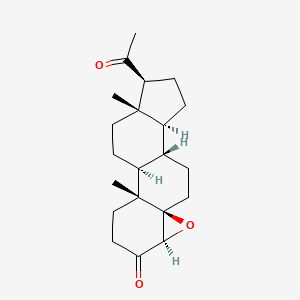

IUPAC Name |

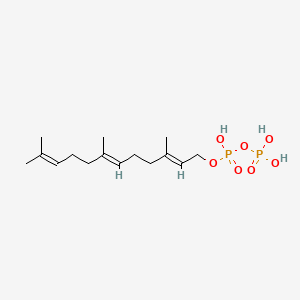

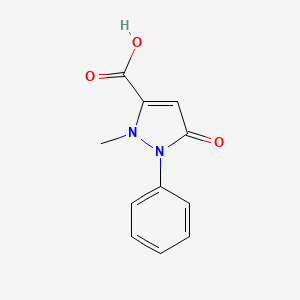

2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-12-9(11(15)16)7-10(14)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHMJESJURQMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194335 | |

| Record name | 3-Carboxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxyantipyrine | |

CAS RN |

41405-77-0 | |

| Record name | 3-Carboxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041405770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-carboxyantipyrine in antipyrine metabolism?

A1: 3-carboxyantipyrine is a minor metabolite of antipyrine, formed through a sequential metabolic pathway. Antipyrine is first metabolized to 3-hydroxymethylantipyrine, which is then further oxidized to 3-carboxyantipyrine. [, , , ] This pathway represents one of the three main routes of antipyrine metabolism.

Q2: How do different drug treatments affect the formation of 3-carboxyantipyrine?

A2: Studies have shown that treatment with certain drugs can alter the formation of 3-carboxyantipyrine. For instance, phenobarbital treatment increased the amount of 3-carboxyantipyrine excreted in the urine, while 3-methylcholanthrene treatment decreased its excretion. [] These findings suggest that different cytochrome P-450 enzymes, which are influenced by these treatments, play a role in the formation of this metabolite.

Q3: Does the genetically controlled deficiency in debrisoquine hydroxylation influence 3-carboxyantipyrine formation?

A3: Research suggests that the genetically controlled deficiency in debrisoquine hydroxylation does not significantly impact the formation of 3-carboxyantipyrine. [] This observation implies that different enzymes are likely involved in the metabolism of debrisoquine and antipyrine, and that the enzyme responsible for debrisoquine hydroxylation might not be primarily involved in the formation of 3-carboxyantipyrine.

Q4: Is the metabolite profile of antipyrine, including 3-carboxyantipyrine, affected by malnutrition?

A4: Studies investigating the impact of malnutrition on antipyrine metabolism revealed that while malnutrition can decrease the overall rate of antipyrine metabolism, it does not appear to differentially affect the formation of its various metabolites, including 3-carboxyantipyrine. [] This finding suggests that malnutrition might have a general effect on the enzyme systems responsible for antipyrine metabolism, rather than specifically targeting individual pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)